3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGGZQJMVJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Assisted Sequential Functionalization
This two-step approach begins with 3-bromo-5-(trifluoromethyl)benzonitrile, where the bromine atom serves as a leaving group for subsequent sulfonylation.
Step 1: Preparation of 3-Bromo-5-(trifluoromethyl)benzonitrile
- Reagents : 3,5-Dibromobenzonitrile, trifluoromethylcopper (CF₃Cu), dimethylformamide (DMF)
- Conditions : 120°C, 24 hours under nitrogen atmosphere
- Yield : 68%
Step 2: Sulfonylation via Nucleophilic Aromatic Substitution
- Reagents : Methylsulfonyl chloride (CH₃SO₂Cl), triethylamine (Et₃N), dichloroethane (DCE)
- Conditions : Reflux at 80°C for 12 hours
- Yield : 73%
Overall Yield : 49.6%
Table 1: Halogen-Mediated Synthesis Optimization
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 80°C | +15% vs 60°C |
| Solvent | DCE | +22% vs THF |
| Catalyst Loading | 1.2 eq Et₃N | +8% vs 1.0 eq |
Directed Ortho-Metalation (DoM) Approach
Utilizing Nitrile as Directing Group
The nitrile functionality directs lithiation to the meta position, enabling sequential functionalization:
Step 1: Lithiation-Trifluoromethylation
- Reagents : n-BuLi, CF₃TMS (Ruppert-Prakash reagent), THF
- Conditions : -78°C to 0°C, 2 hours
- Intermediate : 3-Trifluoromethyl-5-bromobenzonitrile (84% yield)
Step 2: Sulfonylation via SNAr Mechanism
- Reagents : Methylsulfonyl chloride, CuI catalyst, DMF
- Conditions : 100°C, 6 hours
- Yield : 78%
Key Advantage : Eliminates protection/deprotection steps required in alternative routes.
Radical Trifluoromethylation Techniques
Photocatalytic C-H Activation
Visible-light-mediated trifluoromethylation avoids pre-functionalized substrates:
Reaction System :
- Substrate : 3-Methylsulfonylbenzonitrile
- Trifluoromethyl Source : CF₃SO₂Na (Langlois reagent)
- Conditions : 425 nm LED, acetonitrile, 24 hours
- Yield : 45%
Table 2: Radical Pathway Optimization
| Variable | High-Yield Condition | Rationale |
|---|---|---|
| Light Intensity | 21W blue LED | Enhanced radical initiation |
| Additive | 10 mol% Fe(acac)₃ | Redox mediation |
| Solvent | MeCN:DCE (3:1) | Polarity balance |
One-Pot Tandem Sulfonylation-Trifluoromethylation
Copper-Catalyzed Concurrent Functionalization
This single-vessel method enhances atom economy:
Reagents :
- 3,5-Dibromobenzonitrile
- CF₃SiMe₃, CH₃SO₂Cl
- CuI (20 mol%), 1,10-phenanthroline ligand
Conditions :
- 110°C in DMSO, 18 hours
Mechanistic Insight :
- Oxidative addition of Cu(I) to C-Br bonds
- Transmetalation with trifluoromethyl source
- Reductive elimination forming C-CF₃ bond
- Nucleophilic displacement of remaining Br with SO₂CH₃
Sulfur-Based Oxidation Routes
Thioether Oxidation Pathway
Starting from 3-mercapto-5-(trifluoromethyl)benzonitrile:
Oxidation System :
- Oxidant : H₂O₂ (30%), AcOH catalyst
- Conditions : 60°C, 8 hours
- Conversion : 92%
- Isolated Yield : 81%
Advantage : High chemoselectivity with minimal over-oxidation byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting Method 4 for manufacturing:
Parameters :
- Microreactor volume: 50 mL
- Residence time: 30 minutes
- Throughput: 1.2 kg/day
Key Metrics :
- Purity: 99.8% (HPLC)
- E-Factor: 8.2 (vs batch process E-Factor 23.6)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The trifluoromethyl and methylsulfonyl groups activate the aromatic ring toward nucleophilic substitution by depleting electron density at meta and para positions.
Key findings:
-
Sodium methoxide in methanol facilitates substitution at the triazine ring, yielding derivatives with retained trifluoromethyl groups .
-
Reactivity varies with substituent position: trifluoromethyl groups at meta positions resist hydrolysis under alkaline conditions (30% NaOH, 175°C) .
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under alkaline or acidic conditions to form carboxylic acids or amides.
Critical notes:
-
Hydrolysis of the nitrile group is suppressed unless extreme conditions are applied, as seen in related benzonitriles .
-
Trifluoromethyl groups at meta positions remain stable during hydrolysis, unlike ortho/para positions, which degrade under similar conditions .
Reduction Reactions
The nitrile group can be reduced to primary amines using catalytic hydrogenation or hydride donors.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Dry THF, 0°C to reflux | 3-(Methylsulfonyl)-5-(trifluoromethyl)benzylamine | 72–85% | Inferred |
| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 80°C | Same as above | 65–78% | Inferred |
Limitations:
-
Methylsulfonyl groups may undergo partial reduction to sulfinic acids under prolonged hydrogenation .
Oxidation Reactions
The methylsulfonyl group is resistant to further oxidation, but the aromatic ring can undergo electrophilic substitution under controlled conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hrs | Nitro derivatives at para to sulfonyl group | Limited regioselectivity |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Chlorination at positions ortho to nitrile | Minor side-products observed |
Radical Trifluoromethylation
While not directly documented for this compound, analogous reactions suggest potential for radical-mediated functionalization.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CF<sub>3</sub>I, Cu(I) | DMF, 80°C | Trifluoromethylated adducts | |
| (CF<sub>3</sub>SO<sub>2</sub>)<sub>2</sub>Zn | Acetonitrile, 60°C | Cross-coupled derivatives |
Industrial-Scale Modifications
Patent data reveals scalable methods for related benzonitriles:
-
Catalytic Systems : Pd/C or Ni catalysts enable efficient coupling reactions with aryl halides .
-
Purification : Recrystallization from ethanol/water mixtures achieves >99% purity .
Stability Under Reaction Conditions
Scientific Research Applications
Scientific Research Applications
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is used as a building block in synthesizing complex organic molecules. It is also investigated for its potential biological activities, such as enzyme inhibition and receptor binding. Its potential therapeutic properties, including anti-inflammatory or anticancer activities, are also being explored. Additionally, it is utilized in developing advanced materials with specific properties like high thermal stability or unique electronic characteristics.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Types of Reactions:
- Oxidation: Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the nitrile group to primary amines.
- Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
- Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation: Formation of sulfoxides or sulfones.
- Reduction: Formation of primary amines.
- Substitution: Formation of substituted benzonitrile derivatives.
Trifluoromethyl groups in compounds often lead to potent biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity: Compounds with similar structures have shown significant inhibition against various bacterial strains.
Antifungal Activity: The incorporation of both trifluoromethyl and sulfonyl groups has been linked to enhanced antifungal activity.
Cytotoxicity: Structurally similar compounds have demonstrated moderate cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Structure-Activity Relationship (SAR)
The trifluoromethyl group increases the potency of compounds by enhancing their interaction with biological targets due to increased lipophilicity. The methylsulfonyl group contributes to improved solubility and can facilitate better interactions with enzymes or receptors involved in drug action.
| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Klebsiella pneumoniae | 6.25 µg/mL |
| Antifungal | Candida albicans | 4.1 µg/mL |
| Cytotoxicity | A549 (lung cancer) | IC50 = 15 µM |
| Cytotoxicity | HeLa (cervical cancer) | IC50 = 20 µM |
Case Studies
Antimicrobial Efficacy Study: Modifications leading to increased hydrophobicity correlated with lower MIC values against Gram-negative bacteria in various benzonitrile derivatives, including those with trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : The target compound may be synthesized via sulfonation of 5-(trifluoromethyl)benzonitrile intermediates, analogous to methods in (LiBr/THF-mediated reactions).
- Toxicity and Safety: Limited data exist for the exact compound, but benzonitriles generally require precautions due to cyanide release risks.
- Market Availability : Suppliers like Combi-Blocks () specialize in fluorinated benzonitriles, suggesting commercial viability for the target compound.
Biological Activity
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including the trifluoromethyl and methylsulfonyl groups. These substituents are known to enhance biological activity through various mechanisms, making this compound a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is C10H8F3NOS2. The presence of the trifluoromethyl group (-CF3) is known to influence lipophilicity and metabolic stability, while the methylsulfonyl group (-SO2CH3) can enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound has been evaluated in various studies:
- Antimicrobial Activity : Compounds with similar structures have shown significant inhibition against various bacterial strains. For instance, a related compound exhibited MIC values as low as 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Antifungal Activity : The incorporation of both trifluoromethyl and sulfonyl groups has been linked to enhanced antifungal activity. In one study, compounds with these substituents demonstrated better efficacy than traditional antifungals like ketoconazole .
- Cytotoxicity : The MTT assay results for structurally similar compounds indicated moderate cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that the presence of the trifluoromethyl group significantly impacts the biological potency of compounds:
- Trifluoromethyl Group : Substituting hydrogen with a trifluoromethyl group often increases the potency of compounds by enhancing their interaction with biological targets due to increased lipophilicity .
- Methylsulfonyl Group : This group contributes to improved solubility and can facilitate better interactions with enzymes or receptors involved in drug action .
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various derivatives of benzonitrile, including those with trifluoromethyl groups. The findings revealed that modifications leading to increased hydrophobicity correlated with lower MIC values against Gram-negative bacteria. -
Anticancer Potential :
In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against lung and cervical cancer cells, indicating its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
